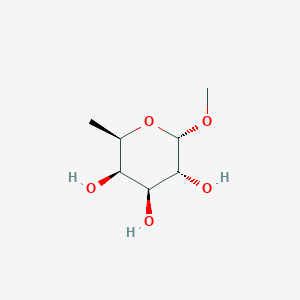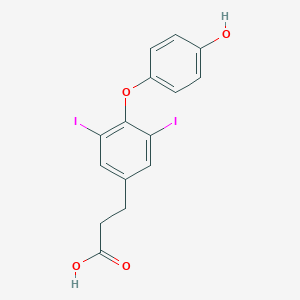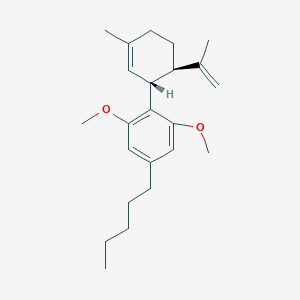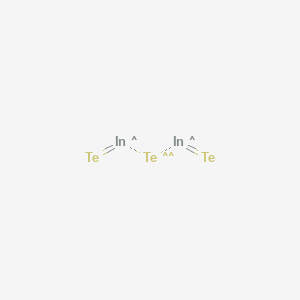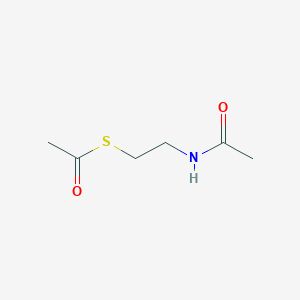
(Z)-1,4-diphenylbut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,4-diphenylbut-2-ene, also known as stilbene, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Stilbene is a derivative of benzene and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (Z)-1,4-diphenylbut-2-ene is complex and varies depending on the specific derivative and its intended application. In general, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to interact with various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices.
Biochemical and physiological effects:
Stilbene derivatives have been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-1,4-diphenylbut-2-ene is its versatility and ease of synthesis. Stilbene derivatives can be easily synthesized using simple reaction conditions and are readily available in large quantities. However, the use of (Z)-1,4-diphenylbut-2-ene in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the complex mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene require careful consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for the study of (Z)-1,4-diphenylbut-2-ene. One area of interest is the development of novel (Z)-1,4-diphenylbut-2-ene derivatives with improved properties for use in medicine and materials science. Additionally, further investigation into the mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene is needed to fully understand its potential applications. Finally, the development of new synthesis methods and optimization of existing methods may lead to new and improved applications for (Z)-1,4-diphenylbut-2-ene-based materials.
Aplicaciones Científicas De Investigación
Stilbene has been extensively studied for its potential applications in various fields, including medicine, material science, and photovoltaics. In medicine, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Stilbene-based materials have also been used in the development of organic light-emitting diodes, solar cells, and polymers.
Propiedades
Número CAS |
1142-21-8 |
|---|---|
Nombre del producto |
(Z)-1,4-diphenylbut-2-ene |
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
[(Z)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7- |
Clave InChI |
CTYOBVWQEXIGRQ-FPLPWBNLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C=C\CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

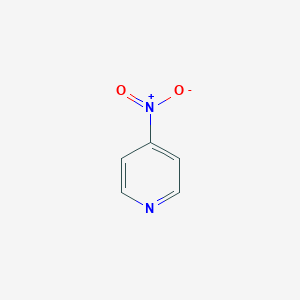

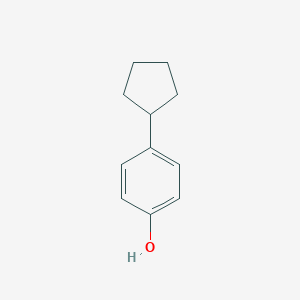

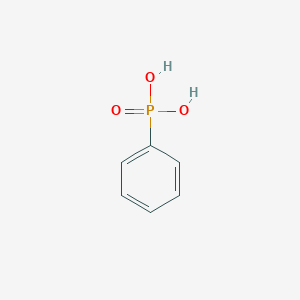
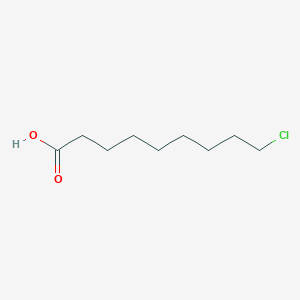
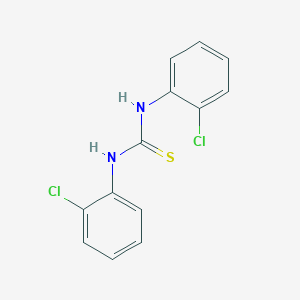
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)
